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The table below summarizes the reported molecular docking scores for Daturaolone with various protein

targets.

Molecular Target PDB ID
Docking
Software

Reported Binding
Affinity / Docking
Score

Primary Study /
Context

Ecdysone Receptor
(BtECR)

1Z5X AutoDock 5.4 -12.29 kcal/mol [1] Insecticidal activity [1]

Cyclooxygenase-1
(COX-1)

Homology

Model

iGEMDOCK /

AutoDock Vina

Significant
interaction
reported [2] [3]

Anti-inflammatory &

antinociceptive activity
[2]

Cyclooxygenase-2
(COX-2)

Homology
Model

iGEMDOCK /
AutoDock Vina

Significant
interaction
reported [2] [3]

Anti-inflammatory &
antinociceptive activity

[2]

Nuclear Factor
Kappa B (NF-κB)

Not

Specified

Not Specified Docked (IC₅₀ = 1.2

± 0.8 µg/mL in
vitro) [4]

Anti-inflammatory

activity [4]
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Molecular Target PDB ID
Docking
Software

Reported Binding
Affinity / Docking
Score

Primary Study /
Context

5-Lipoxygenase (5-
LOX)

Not
Specified

Not Specified Docked via H-
bonding [4]

Anti-inflammatory
activity [4]

Phospholipase A2
(PLA2)

Not
Specified

Not Specified Docked via H-
bonding [4]

Anti-inflammatory
activity [4]

Detailed Experimental Protocols and Context

For a rigorous comparison, understanding the methodology behind the data is crucial. Here are the

experimental details from the studies that reported docking analyses.

Study on Anti-inflammatory & Antinociceptive Activity (2016)

Protein Preparation: 3D structures of COX-1 and COX-2 were generated via homology
modeling using MODELLER 9.12, as crystal structures were not used. Templates were
selected via BLAST against the PDB. The models were refined and validated using Swiss PDB

viewer, ProSA, and Procheck [2].
Ligand Preparation: The 2D structure of Daturaolone was drawn in ChemDraw, converted to

3D, and energy-minimized using Avogadro software [2].
Docking Protocol: Docking was performed using iGEMDOCK v2.1, which implements a

generic evolutionary algorithm. AutoDock Vina was also used to support the findings. The
docking procedure was calibrated using co-crystallized ligands [2].

Biological Correlation: The computational findings correlated with potent in vivo anti-
inflammatory and antinociceptive effects in mouse models [2].

Study on Insecticidal Activity (2024)

Protein Preparation: The crystal structure of the ecdysone receptor from Bemisia tabaci
(BtECR) was obtained from the PDB (ID: 1Z5X) [1].
Ligand Preparation: A library of 93 phytochemicals, including Daturaolone, was prepared for

docking [1].
Docking Protocol: Docking was performed using AutoDock 5.4 software. Daturaolone was

ranked among the top five compounds based on binding affinity [1].
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Validation: The docking findings were further supported by molecular dynamic simulations
over 20 ns [1].

Comprehensive Study on Anti-inflammatory Potential (2021)

This study reported docking with NF-κB, COX-2, 5-LOX, and PLA2 and provided in vitro and
in vivo validation [4].
In Vitro Inhibition: The study reported an IC₅₀ of 1.2 ± 0.8 µg/mL for NF-κB inhibition and 4.51
± 0.92 µg/mL for nitric oxide production inhibition in RAW264.7 cells [4].
In Vivo Efficacy: Daturaolone significantly reduced paw edema and exhibited antinociceptive

and antidepressant effects in mice, supporting its multi-target mechanism of action [4].

Research Implications and Workflow Visualizations

To help understand how these molecular docking experiments fit into the broader drug discovery process, the

diagram below outlines a typical workflow.

Start: Identify Biological Target

1. Target Structure Preparation 2. Ligand Structure Preparation

3. Molecular Docking Simulation 4. Pose Scoring & Ranking

5. Experimental Validation

Lead Compound Identification
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The following diagram illustrates the key inflammatory signaling pathways and molecular targets that

Daturaolone interacts with, based on the research findings.
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Key Insights for Researchers

Promising Multi-Target Anti-Inflammatory Profile: The collective data suggests Daturaolone is not

a single-target agent but exhibits a multi-target mechanism against key pro-inflammatory enzymes
and transcription factors [4] [2]. This polypharmacology is particularly valuable for managing complex

inflammatory diseases.
Critical Need for Standardized Docking Studies: The most significant limitation for a direct

comparison is the lack of standardized docking protocols. The studies used different software,
scoring functions, and protein structures (crystal vs. homology models). A definitive comparative

guide would require a uniform, contemporary re-docking of Daturaolone and standard controls
against all targets using the same software and crystal structures.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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